molecular formula C5H6N2O2 B189609 2-Methylpyrazine 1,4-dioxide CAS No. 32046-26-7

2-Methylpyrazine 1,4-dioxide

Cat. No.: B189609
CAS No.: 32046-26-7
M. Wt: 126.11 g/mol
InChI Key: RHFQJCLHUCUJEZ-UHFFFAOYSA-N
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Description

2-Methylpyrazine 1,4-dioxide is an organic compound with the molecular formula C5H6N2O2 It is a derivative of pyrazine, characterized by the presence of two oxygen atoms attached to the nitrogen atoms in the pyrazine ring

Scientific Research Applications

2-Methylpyrazine 1,4-dioxide has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylpyrazine 1,4-dioxide can be synthesized through the oxidation of 2-methylpyrazine. One common method involves the use of OXONE® (potassium peroxomonosulfate) as the oxidizing agent. The reaction is typically carried out in a biphasic system of water and acetone, where dimethyldioxirane is generated in situ . This method is preferred due to its efficiency and the high yield of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the use of scalable oxidation processes, such as those involving OXONE® or hydrogen peroxide, is likely. These methods are advantageous due to their relatively mild reaction conditions and the avoidance of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions: 2-Methylpyrazine 1,4-dioxide primarily undergoes oxidation reactions. The presence of the dioxide functional group makes it a good candidate for further oxidation or reduction reactions under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: OXONE® in water or acetone, hydrogen peroxide in non-aqueous solutions.

    Reduction: Catalytic hydrogenation can be used to reduce the dioxide group back to the parent pyrazine.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation with OXONE® typically yields the dioxide form, while reduction can revert it to 2-methylpyrazine.

Mechanism of Action

The mechanism by which 2-methylpyrazine 1,4-dioxide exerts its effects is primarily through its interaction with biological molecules. The dioxide group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to various biological effects. The specific molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

2-Methylpyrazine 1,4-dioxide can be compared with other pyrazine derivatives:

Uniqueness: The presence of the dioxide functional group in this compound distinguishes it from other pyrazine derivatives. This functional group imparts unique chemical reactivity and potential biological activities, making it a compound of significant interest in various research fields.

Properties

IUPAC Name

3-methyl-4-oxidopyrazin-1-ium 1-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-5-4-6(8)2-3-7(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHFQJCLHUCUJEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C[N+](=O)C=CN1[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60341481
Record name 2-Methylpyrazine 1,4-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32046-26-7
Record name 2-Methylpyrazine 1,4-dioxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109858
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methylpyrazine 1,4-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methylpyrazine 1,4-dioxide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NN86CLF92B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 2-methylpyrazine 1,4-dioxide?

A1: this compound (C5H6N2O2) [] is a derivative of pyrazine, a heterocyclic aromatic compound. It features a methyl group substituted at the 2-position and two oxygen atoms double-bonded to the nitrogen atoms at the 1 and 4 positions, forming the dioxide structure. While its exact molecular weight hasn't been specified in the provided abstracts, it can be calculated as 126.11 g/mol based on its molecular formula. The compound exhibits characteristic spectroscopic features, although specific data is not detailed in the provided abstracts.

Q2: How does this compound interact with metal ions?

A2: this compound acts as a bridging ligand in the formation of coordination polymers with metal ions like Cadmium(II) []. It coordinates with the metal center through its oxygen atoms, facilitating the creation of extended network structures. This coordination ability is also observed in its interaction with other metal complexes, such as tetraaquabis(thiocyanato-kN)zinc(II) [] and tetraaquabis(isothiocyanato)manganese(II) [], where it participates in hydrogen bonding with the coordinated water molecules.

Q3: How does the crystal structure of this compound influence its interactions?

A4: In its crystal structure, this compound molecules engage in π–π stacking interactions with neighboring molecules, contributing to its solid-state packing []. Additionally, each molecule forms C—H⋯O hydrogen bonds with four neighboring molecules, leading to the formation of one-dimensional ribbons within the crystal lattice. These interactions influence the overall arrangement and stability of the compound in its solid form.

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